1-(2-chloro-6-fluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(2-chloro-6-fluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 2-chloro-6-fluorophenyl and 2-fluorophenylmethylsulfanyl intermediates separately. These intermediates are then coupled under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C), inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or promoters to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-chloro-6-fluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique chemical properties may enable the development of new drugs for treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. It could also be employed in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar, featuring a fluorophenyl group and a ketone functionality.
4-Iodobenzoic acid: Another related compound, which includes a halogenated phenyl ring.
Uniqueness
What sets 1-(2-chloro-6-fluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole apart is its combination of chloro and fluoro substituents, along with the presence of a dihydroimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c18-12-5-3-7-14(20)15(12)16(23)22-9-8-21-17(22)24-10-11-4-1-2-6-13(11)19/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAPVSAIWWGKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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